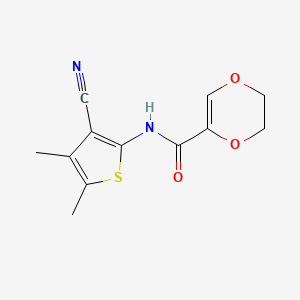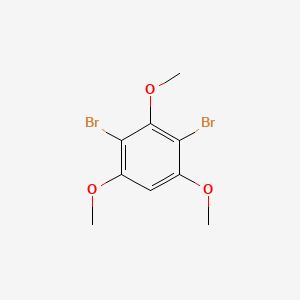![molecular formula C26H38Br2O2 B14138595 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene is a brominated naphthalene derivative with the molecular formula C26H38Br2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene typically involves the bromination of naphthalene derivatives followed by etherification. One common method includes the bromination of 3,6-dihydroxynaphthalene with bromine in the presence of a suitable solvent, followed by the reaction with 2-ethylhexanol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used reagents for this reaction.
Kumada Polymerization: Nickel catalysts and Grignard reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted naphthalene derivatives, while Kumada polymerization can produce naphthalene-based polymers .
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of brominated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene involves its interaction with molecular targets through its bromine atoms and ether groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
- 4,7-Dibromo-2,1,3-benzothiadiazole
Uniqueness
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene is unique due to its specific substitution pattern and the presence of two 2-ethylhexyl ether groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C26H38Br2O2 |
|---|---|
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
2,7-dibromo-3,6-bis(2-ethylhexoxy)naphthalene |
InChI |
InChI=1S/C26H38Br2O2/c1-5-9-11-19(7-3)17-29-25-15-22-16-26(24(28)14-21(22)13-23(25)27)30-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI-Schlüssel |
GQMOJIBUWJLPDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC2=CC(=C(C=C2C=C1Br)Br)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)


![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)

![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)


![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)




![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
